N-[(4-Bromophenyl)(phenyl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(18)17-15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNATQUGXSUBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574050 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-51-8 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques in N 4 Bromophenyl Phenyl Methyl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-[(4-Bromophenyl)(phenyl)methyl]acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be expected.
The expected proton signals for this compound would include:
A singlet for the methyl (CH₃) protons of the acetamide (B32628) group.
A doublet for the methine (CH) proton, which is coupled to the adjacent N-H proton.
A doublet for the amide (NH) proton.
A series of multiplets in the aromatic region corresponding to the protons of the phenyl and 4-bromophenyl rings.
Table 1: Hypothetical ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.0 | Singlet | 3H | CH₃ (acetamide) |
| ~6.2 | Doublet | 1H | CH (methine) |
| ~7.2-7.5 | Multiplet | 9H | Aromatic protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum.
The expected signals would include:
A signal for the methyl carbon of the acetamide group.
A signal for the methine carbon.
Multiple signals in the aromatic region for the carbons of the phenyl and 4-bromophenyl rings, including the carbon atom bonded to the bromine.
A signal for the carbonyl carbon of the acetamide group, typically found at a higher chemical shift.
Table 2: Hypothetical ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~23 | CH₃ (acetamide) |
| ~55 | CH (methine) |
| ~121 | C-Br |
| ~127-142 | Aromatic Carbons |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the entire molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation analysis would reveal characteristic daughter ions. Common fragmentation pathways for amides include cleavage of the amide bond and the bonds adjacent to the carbonyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3300 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1650 | C=O stretch (amide I band) |
| ~1550 | N-H bend (amide II band) |
Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A reverse-phase HPLC method would typically be developed to separate the target compound from any impurities or starting materials.
Since the methine carbon in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a suitable chiral HPLC method is critical for applications where stereoisomeric purity is important.
Computational and Quantum Chemical Studies of N 4 Bromophenyl Phenyl Methyl Acetamide
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations are instrumental in optimizing the molecular geometry of N-[(4-Bromophenyl)(phenyl)methyl]acetamide to its most stable conformation and in determining its fundamental electronic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests high reactivity and lower stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and 4-bromophenyl rings, as well as the lone pairs of the oxygen and nitrogen atoms of the acetamide (B32628) group. The LUMO, conversely, is anticipated to be distributed over the phenyl and bromophenyl rings, particularly with contributions from the antibonding orbitals. The presence of the bromine atom, an electron-withdrawing group, is expected to influence the energy levels of the frontier orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
The calculated HOMO-LUMO gap of 5.15 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. malayajournal.org
In the MEP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom of the acetamide group due to its high electronegativity and lone pairs of electrons. This region would be the primary site for electrophilic attack. The area around the nitrogen atom would also exhibit a negative potential. In contrast, the hydrogen atoms of the amide group and the phenyl rings will exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the stability of the molecule. NBO analysis examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. The energy associated with these interactions, known as the stabilization energy (E(2)), quantifies the strength of the charge transfer.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C=O) | 35.8 |
| LP (2) O | σ* (N-C) | 15.2 |
| π (C=C) phenyl | π* (C=C) phenyl | 20.5 |
| π (C=C) bromophenyl | π* (C=C) bromophenyl | 18.9 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
Prediction and Interpretation of Spectroscopic Data
Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
DFT calculations can provide theoretical vibrational frequencies that correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the absorption bands observed in a UV-Visible spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1540 (N-H bend) |
| ¹H NMR (ppm) | 7.0-7.6 (aromatic protons), ~8.5 (NH proton), ~6.0 (CH proton), ~2.0 (CH₃ protons) |
| ¹³C NMR (ppm) | ~170 (C=O), 120-140 (aromatic carbons), ~55 (CH), ~23 (CH₃) |
| UV-Vis (nm) | ~260 (π → π* transitions of aromatic rings) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Advanced Quantum Mechanical Modeling of Reaction Pathways
Quantum mechanical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.
For instance, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different pH conditions. Similarly, reactions involving the aromatic rings, such as electrophilic substitution, could be investigated to predict the regioselectivity of such transformations.
Chemical Reactivity and Mechanistic Investigations of N 4 Bromophenyl Phenyl Methyl Acetamide
Reactivity of the Bromine Substituent in Coupling Reactions
The bromine atom on the phenyl ring of N-[(4-Bromophenyl)(phenyl)methyl]acetamide serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. The bromine substituent of this compound is expected to be reactive under these conditions, allowing for the synthesis of a variety of derivatives where the bromine atom is replaced by an aryl or heteroaryl group.
The catalytic cycle for the Suzuki coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst.
While specific studies on this compound are not prevalent, the reactivity of similar compounds like N-(4-bromophenyl)acetamide in Suzuki reactions has been documented. quizlet.com For instance, the coupling of N-(4-bromophenyl)acetamide with phenylboronic acid is a known transformation. quizlet.com The reaction conditions for such transformations typically involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral part of complex) | K₂CO₃ or K₃PO₄ | Dioxane/Water or DMF | 70-100 |
| Pd(OAc)₂ | SPhos, XPhos, or other bulky phosphines | K₃PO₄ | Toluene or Dioxane | 80-110 |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Na₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile (B52724) | 80-100 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction would allow for the conversion of the bromo-substituted arene in this compound into a variety of aniline (B41778) derivatives. The reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners. wikipedia.org
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed. organic-chemistry.org
Stability and Transformation of the Amide Moiety (e.g., Hydrolysis)
However, the amide moiety in this compound can be cleaved under forcing acidic or basic conditions, typically requiring heat. libretexts.orgbyjus.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.in The subsequent steps involve proton transfer and elimination of the amine as its ammonium (B1175870) salt, ultimately yielding a carboxylic acid. chemguide.co.uk
The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the protonated amine (a good leaving group) and reformation of the carbonyl group.
Deprotonation of the resulting carboxylic acid.
Base-Catalyzed (Promoted) Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the amide can undergo hydrolysis. byjus.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion (a very poor leaving group), is generally slow and often the rate-determining step. chemistrysteps.com This step is typically irreversible because the resulting carboxylic acid is immediately deprotonated by the strongly basic amide anion to form a carboxylate salt and the neutral amine. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. allen.in
Due to the stability of the amide bond, vigorous conditions such as prolonged heating with concentrated acid or base are often necessary to achieve complete hydrolysis. byjus.com Milder, non-aqueous methods for the hydrolysis of secondary amides have also been developed, for instance, using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane. arkat-usa.orgresearchgate.net
Exploration of Acid-Base Properties and Proton Transfer Mechanisms
The acid-base properties of this compound are primarily dictated by the amide functional group.
Basicity:
Amides are very weak bases. wikipedia.org The pKa of the conjugate acid of a typical amide is around -0.5, in stark contrast to amines, whose conjugate acids have pKa values around 9.5. wikipedia.org This reduced basicity is due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, as depicted in its resonance structures. wikipedia.org
Protonation of an amide can occur at either the nitrogen or the oxygen atom. While nitrogen is intrinsically more basic, protonation on the carbonyl oxygen is thermodynamically favored. libretexts.org This is because O-protonation preserves the resonance stabilization of the amide bond, and the positive charge can be delocalized over both the oxygen and nitrogen atoms. vaia.com In contrast, N-protonation would localize the positive charge on the nitrogen and disrupt this resonance stabilization. libretexts.orgnih.gov Therefore, in an acidic medium, proton transfer to the carbonyl oxygen of this compound is the predominant mechanism.
Acidity:
Secondary amides, such as this compound, are also very weak acids. The pKa of the N-H proton of an amide is typically well above 15, making it significantly less acidic than carboxylic acids but more acidic than ammonia. wikipedia.orgmasterorganicchemistry.com The acidity, although weak, is enhanced compared to amines due to the resonance stabilization of the resulting conjugate base (an amidate anion). The negative charge on the nitrogen can be delocalized onto the more electronegative oxygen atom, which stabilizes the anion. masterorganicchemistry.com Deprotonation of the amide N-H requires a very strong base, such as sodium hydride (NaH). derpharmachemica.com
Derivatization and Structural Analogs of N 4 Bromophenyl Phenyl Methyl Acetamide in Advanced Organic Synthesis
Synthesis of Substituted N-Diarylmethyl Acetamides and Related Amides
The synthesis of N-diarylmethyl acetamides and their derivatives is most effectively achieved through the Ritter reaction. organic-chemistry.orgresearchgate.net This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is readily generated from the corresponding diarylmethanol (benzhydrol) precursor. The stability of the diarylmethyl carbocation intermediate is a crucial factor for the success of this transformation, making secondary benzylic alcohols excellent substrates. organic-chemistry.org
A particularly mild and efficient protocol utilizes refluxing formic acid as both the solvent and the acid catalyst. This method avoids the need for strong, corrosive acids like sulfuric acid and often allows for the isolation of the desired amide product in high purity without chromatographic separation. organic-chemistry.org The reaction proceeds by the formation of a formate (B1220265) ester from the alcohol, which then dissociates to form the stable benzhydryl cation. This cation is subsequently trapped by the nitrile to form a nitrilium ion, which upon hydrolysis yields the final N-diarylmethyl amide. organic-chemistry.org
The versatility of this method allows for the synthesis of a wide array of analogs by varying both the substituted diarylmethanol and the nitrile component. For instance, various substituted benzhydrols can be reacted with acetonitrile (B52724) to produce a range of N-diarylmethyl acetamides. Alternatively, benzhydrol itself can be reacted with different nitriles to install diverse acyl groups. Another effective method employs a recyclable solid acid catalyst, such as Amberlyst-15(H), in wet acetonitrile, providing an environmentally benign route to these amides with good to excellent yields. researchgate.net
The following table summarizes the synthesis of several N-diarylmethyl amides based on these methods, showcasing the scope of the reaction.
| Alcohol Reactant | Nitrile Reactant | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzhydrol | Acetonitrile | HCOOH, reflux | N-Benzhydrylacetamide | 85 | organic-chemistry.org |
| Benzhydrol | Acetonitrile | Amberlyst-15(H), wet MeCN, 80°C | N-Benzhydrylacetamide | 88 | researchgate.net |
| 4,4'-Dichlorobenzhydrol | Acetonitrile | Amberlyst-15(H), wet MeCN, 80°C | N-(Bis(4-chlorophenyl)methyl)acetamide | 86 | researchgate.net |
| 4,4'-Dimethylbenzhydrol | Acetonitrile | Amberlyst-15(H), wet MeCN, 80°C | N-(Bis(4-methylphenyl)methyl)acetamide | 87 | researchgate.net |
| Benzhydrol | Propionitrile | HCOOH, reflux | N-Benzhydrylpropionamide | 82 | organic-chemistry.org |
| Benzhydrol | Benzonitrile | HCOOH, reflux | N-Benzhydrylbenzamide | 75 | organic-chemistry.org |
| Benzhydrol | Acrylonitrile | HCOOH, reflux | N-Benzhydrylacrylamide | 71 | organic-chemistry.org |
Systematic Structural Modifications and Their Impact on Chemical Behavior
Electronic Effects on Reactivity: The core reactivity of the parent structure in reactions like the Ritter synthesis is dictated by the stability of the benzhydryl carbocation intermediate. Substituents on the phenyl rings play a critical role in stabilizing or destabilizing this cation. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), at the para position can stabilize the positive charge through resonance and inductive effects. This increased stability facilitates the formation of the carbocation, leading to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), destabilize the carbocation, thereby slowing down the reaction. umich.edu
The influence of these substituents can be quantitatively described by the Hammett equation, which relates reaction rates to the substituent's electronic properties (σ constant). For the formation of the benzhydryl cation, a large negative reaction constant (ρ) is expected, indicating that the reaction is highly sensitive to substituent effects and that a positive charge is developing in the transition state.
The following table illustrates the predicted impact of various para-substituents on the relative stability of the benzhydryl cation and, consequently, the expected reactivity in a Ritter-type reaction.
| Substituent (X) on one Phenyl Ring | Hammett Constant (σp) | Effect on Carbocation Stability | Predicted Relative Reaction Rate |
|---|---|---|---|
| -OCH₃ | -0.27 | Strongly Stabilizing | Fastest |
| -CH₃ | -0.17 | Stabilizing | Faster |
| -H | 0.00 | Reference | Reference |
| -Br | +0.23 | Weakly Destabilizing | Slower |
| -Cl | +0.23 | Weakly Destabilizing | Slower |
| -CN | +0.66 | Destabilizing | Much Slower |
| -NO₂ | +0.78 | Strongly Destabilizing | Slowest |
Steric and Conformational Effects: The amide bond itself possesses a partial double bond character, leading to rotational restriction and the possibility of cis/trans conformers. For N-diarylmethyl acetamides, the trans conformation is generally favored. The introduction of bulky substituents, particularly at the ortho positions of the phenyl rings, can influence the dihedral angles between the rings and the amide plane. nih.gov This steric hindrance can affect the planarity of the system and influence crystal packing. X-ray crystallographic studies of related acetamides show that molecules are often linked by N-H···O hydrogen bonds, forming chains or more complex three-dimensional networks that stabilize the crystal structure. semanticscholar.orgresearchgate.net Modification of the aryl substituents or the N-acyl group can alter these intermolecular interactions, leading to different crystal morphologies and physical properties such as melting point and solubility.
Exploration of Chemical Applications for N 4 Bromophenyl Phenyl Methyl Acetamide
Investigation in Materials Science Contexts (e.g., Corrosion Inhibition Studies for Analogs)
In the field of materials science, the prevention of corrosion is of paramount importance for extending the lifespan and ensuring the safety of metallic structures. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often effective as corrosion inhibitors. The acetamide (B32628) functional group, present in N-[(4-Bromophenyl)(phenyl)methyl]acetamide, is known to interact with metal surfaces, forming a protective layer that mitigates corrosive processes.
Research into compounds analogous to this compound has demonstrated the efficacy of the acetamide moiety in corrosion inhibition. The protective mechanism of these organic inhibitors typically involves their adsorption onto the metal surface. This can occur through physical adsorption (electrostatic interactions) or chemical adsorption, where a coordinate covalent bond is formed between the inhibitor molecule and the metal. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.
Studies on various acetamide derivatives have shown significant inhibition efficiencies in acidic media. For instance, the inhibitory activity of acetamide itself on mild steel in a sulfuric acid solution has been investigated, with its effectiveness being enhanced by the addition of iodide ions. nanobioletters.com The presence of aromatic rings and substituents, such as the phenyl and bromophenyl groups in the target molecule, can further influence the adsorption process and, consequently, the inhibition efficiency. The π-electrons of the aromatic rings can interact with the d-orbitals of the metal, strengthening the adsorption bond.
The following table summarizes the findings of corrosion inhibition studies on several acetamide analogs, highlighting the conditions and observed efficiencies.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Acetamide | Carbon Steel | 1 M Hydrochloric Acid | Not specified, but lower than Benzamide | journalijar.com |
| Benzamide | Carbon Steel | 1 M Hydrochloric Acid | 90.9 | journalijar.com |
| N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl) acetamide | Mild Steel | Sulfuric Acid | Moderate | researchgate.net |
| N-[Morpholin-4-yl(phenyl)methyl]acetamide | Mild Steel | Hydrochloric Acid | >90 | |
| Cyanoacetamide derivatives | Aluminum-Silicon Alloy | 1 M Hydrochloric Acid | Varies with derivative | electrochemsci.org |
These findings suggest that this compound, by virtue of its acetamide group and aromatic rings, is a promising candidate for investigation as a corrosion inhibitor. The presence of the bromine atom, a halogen, might also contribute to its inhibitory properties through its lone pair of electrons.
Role as a Synthetic Intermediate for Complex Molecular Architectures
In the realm of organic synthesis, N-aryl acetamides are valuable intermediates for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. jcbsc.orgnih.gov The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations.
The amide linkage itself can undergo hydrolysis to yield the corresponding amine, (4-bromophenyl)(phenyl)methanamine (B1267636), which is a versatile building block. More commonly, the amide group can direct reactions to other parts of the molecule or be incorporated into larger heterocyclic structures.
The aromatic rings of this compound are also amenable to further functionalization. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the ortho, meta, or para positions, depending on the reaction conditions. The bromophenyl ring is particularly useful for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. The bromine atom can be readily replaced by a wide range of other functional groups, including alkyl, aryl, or vinyl groups, providing a powerful tool for the elaboration of the molecular structure.
The synthesis of N-benzhydryl amide derivatives through multicomponent reactions highlights the significance of this structural framework in creating diverse chemical libraries. researchgate.net Furthermore, the use of acetamide derivatives in the synthesis of compounds with potential applications as carbonic anhydrase inhibitors demonstrates their utility as intermediates in medicinal chemistry.
For example, N-(4-nitrophenyl) acetamide serves as a key intermediate in the synthesis of dyes and pharmaceuticals. jcbsc.org Similarly, this compound could potentially be used to synthesize novel compounds with interesting biological or material properties. The combination of the benzhydryl moiety, which is found in many antihistamines and other centrally acting drugs, with the synthetically versatile bromophenyl group makes this compound a potentially valuable starting material for the development of new molecular entities.
Q & A
Basic: What are the common synthetic routes for preparing N-[(4-Bromophenyl)(phenyl)methyl]acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Ritter reaction using bromobenzene derivatives and acetonitrile under acidic conditions can yield acetamide derivatives, with steric and electronic factors influencing regioselectivity (e.g., preferential formation of the 4-bromo-substituted isomer) . Alternative routes include coupling reactions between 4-bromophenylmagnesium bromide and phenylmethyl precursors, followed by acetylation. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and catalysts (e.g., Cu(I) for Ullman-type couplings) to improve yields.
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Byproduct formation often arises from competing reactions, such as over-acetylation or incomplete substitution. Strategies include:
- Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) during acetylation steps reduces side reactions.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu systems) enhance selectivity in cross-coupling steps.
- Purification Techniques: Use of column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from structurally similar impurities .
- In Situ Monitoring: TLC or HPLC-MS tracks intermediate formation, allowing real-time adjustments .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the acetamide moiety (δ ~2.1 ppm for CHCO) and aromatic substitution patterns. H-N HMBC can verify amide bond connectivity .
- IR Spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the acetamide group .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 318.03 for CHBrNO) .
Advanced: How can crystallographic data resolve discrepancies in reported structural properties of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and packing arrangements. For example, a polymorphic form reported in Acta Crystallographica Section E showed deviations in torsion angles (O1—N1—C3—C2 = -16.7°) compared to computational predictions. Such data reconcile contradictions arising from spectroscopic assumptions (e.g., planarity of the amide group) and guide corrections in theoretical models .
Basic: What are the key biological activities associated with this compound derivatives?
Methodological Answer:
Derivatives of this scaffold have shown potential in modulating neurotransmitter receptors. For instance, structural analogs like 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide exhibit anxiolytic effects via mGlu receptor interactions, though off-target effects necessitate thorough SAR studies . Preliminary assays should include receptor binding assays (e.g., radioligand displacement) and in vitro cytotoxicity profiling.
Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of this compound analogs?
Methodological Answer:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances receptor binding affinity, while bulky groups (e.g., -CF) may improve metabolic stability .
- Conformational Analysis: Molecular docking with target proteins (e.g., mGlu receptors) identifies critical interactions (e.g., hydrogen bonding with acetamide oxygen).
- Pharmacokinetic Optimization: LogP adjustments via substituent modifications (e.g., -OCH) balance solubility and membrane permeability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of fine particles.
- Storage: Store in airtight containers at 2–8°C, away from light, to prevent decomposition .
Advanced: How can thermal decomposition products of this compound be identified and mitigated?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitors mass loss at elevated temperatures, identifying decomposition thresholds (>200°C).
- GC-MS Analysis: Detects volatile byproducts (e.g., HBr, acetophenone derivatives) formed during degradation.
- Stabilization Strategies: Add antioxidants (e.g., BHT) or store under inert atmospheres (N/Ar) to suppress radical-mediated breakdown .
Basic: What computational methods are used to predict the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) and optimizes molecular geometry.
- Molecular Dynamics (MD) Simulations: Predicts solubility parameters and aggregation behavior in solvents .
- Software Tools: Gaussian, ORCA, or COSMO-RS for property prediction .
Advanced: How can polymorphism in this compound impact its application in crystallization studies?
Methodological Answer:
Polymorphs exhibit distinct melting points, solubility, and bioavailability. For example, a polymorph with a centrosymmetric head-to-tail packing (as in Acta Crystallographica Section E) may show altered dissolution kinetics. Screening crystallization conditions (solvent polarity, cooling rates) using high-throughput platforms (e.g., Crystal16) identifies stable forms. Pair distribution function (PDF) analysis resolves amorphous vs. crystalline phase content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
